molecular formula C7H11Cl2N3O B1298812 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide CAS No. 436100-01-5

2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B1298812
CAS No.: 436100-01-5
M. Wt: 224.08 g/mol
InChI Key: ZLJGUNWDKJIINE-UHFFFAOYSA-N
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Description

2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Introduction of the chloro group: The chloro group can be introduced by reacting the pyrazole derivative with thionyl chloride or phosphorus oxychloride.

    Acetamide formation: The final step involves the reaction of the chloro-substituted pyrazole with acetamide in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.

    Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetamide group.

Major Products Formed

    Substitution reactions: New derivatives with different functional groups replacing the chloro group.

    Oxidation and reduction: Modified compounds with altered oxidation states.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The chloro group and pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide
  • 2-chloro-N-(2,4-dinitrophenyl)acetamide

Uniqueness

2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the acetamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

436100-01-5

Molecular Formula

C7H11Cl2N3O

Molecular Weight

224.08 g/mol

IUPAC Name

2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide;hydrochloride

InChI

InChI=1S/C7H10ClN3O.ClH/c1-4-7(5(2)11-10-4)9-6(12)3-8;/h3H2,1-2H3,(H,9,12)(H,10,11);1H

InChI Key

ZLJGUNWDKJIINE-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C)NC(=O)CCl

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)CCl.Cl

Origin of Product

United States

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